1-(4-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine

PDE9A inhibition neurodegenerative disease cGMP signaling

1-(4-Chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine (CAS 872623-31-9; molecular formula C₁₇H₁₀ClFN₄O; molecular weight 340.74 g/mol) is a synthetic, fully heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine scaffold class. This scaffold is a privileged ATP-competitive kinase inhibitor pharmacophore, and its derivatives have been extensively characterized as inhibitors of cyclin-dependent kinases (CDKs), Src family kinases, Abl, EGFR, and phosphodiesterase 9A (PDE9A).

Molecular Formula C17H10ClFN4O
Molecular Weight 340.74
CAS No. 872623-31-9
Cat. No. B2517088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine
CAS872623-31-9
Molecular FormulaC17H10ClFN4O
Molecular Weight340.74
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)OC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
InChIInChI=1S/C17H10ClFN4O/c18-11-4-6-13(7-5-11)23-16-15(9-22-23)17(21-10-20-16)24-14-3-1-2-12(19)8-14/h1-10H
InChIKeyPOIWTASLUBZQKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine (CAS 872623-31-9): Procurement-Grade Structural and Pharmacological Baseline


1-(4-Chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine (CAS 872623-31-9; molecular formula C₁₇H₁₀ClFN₄O; molecular weight 340.74 g/mol) is a synthetic, fully heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine scaffold class. This scaffold is a privileged ATP-competitive kinase inhibitor pharmacophore, and its derivatives have been extensively characterized as inhibitors of cyclin-dependent kinases (CDKs), Src family kinases, Abl, EGFR, and phosphodiesterase 9A (PDE9A) [1][2]. In authoritative binding databases, structurally related N-substituted pyrazolo[3,4-d]pyrimidine ketone compounds within the same patent family (US9617269) exhibit PDE9A inhibitory activities spanning a wide dynamic range—from low nanomolar (IC₅₀ = 5.5–52 nM) to sub-micromolar (IC₅₀ = 292 nM)—depending on the nature and position of substituents on the phenyl ring [3][4]. The target compound's unique substitution pattern—a 4-chlorophenyl group at N1 and a 3-fluorophenoxy ether at C4—distinguishes it from all positional isomers (e.g., 3-chlorophenyl/4-fluorophenoxy regioisomer CAS 872623-29-5) and from analogs bearing alternative C4 substituents such as pyrrolidine, piperidine, or thioether linkages [5].

Why In-Class Pyrazolo[3,4-d]pyrimidine Analogs Cannot Be Interchanged with CAS 872623-31-9 for Target-Specific Procurement


Within the pyrazolo[3,4-d]pyrimidine scaffold class, minor structural perturbations at the N1-aryl and C4-ether positions produce dramatic shifts in target selectivity and potency that render generic substitution scientifically indefensible. Published structure-activity relationship (SAR) data from a focused PDE9A inhibitor patent series (US9617269) demonstrate that compounds within this chemotype exhibit IC₅₀ values ranging over two orders of magnitude—from 5.5 nM to 292 nM—solely as a function of substituent variation [1][2]. Positional regioisomerism is equally consequential: the 3-chlorophenyl/4-fluorophenoxy analog (CAS 872623-29-5) and the 4-chlorophenyl/4-fluorophenoxy analog (CAS 872623-??) are distinct chemical entities with uncharacterized pharmacological profiles that cannot be assumed equivalent to the 4-chlorophenyl/3-fluorophenoxy substitution of the target compound . Furthermore, C4-substituent identity dictates kinase versus phosphodiesterase selectivity: a closely related 4-pyrrolidinyl analog (BDBM38900) shows negligible activity (EC₅₀ > 12,500 nM) in a cellular stress response assay, underscoring that the 3-fluorophenoxy ether at C4 is not a passive spectator but an active determinant of target engagement [3]. Interchanging compounds based solely on core scaffold identity—without accounting for substituent-specific SAR—introduces uncontrolled variables into biological assays and risks invalidating experimental conclusions.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine (CAS 872623-31-9) Against Closest Analogs


PDE9A Inhibitory Potency Differentiation: 4-Chlorophenyl/3-Fluorophenoxy Substitution Pattern Versus Alternative N1-Aryl/C4-Ether Combinations in the US9617269 Patent Chemical Series

The target compound's substitution pattern occupies a distinct region of chemical space within the PDE9A inhibitor pharmacophore defined by US9617269. Within this patent series, PDE9A inhibitory potency is exquisitely sensitive to substituent identity: Compound WYQ-91 (bearing a o-chlorophenyl group at N1 and a tailored C6-substituent) achieves an IC₅₀ of 5.5 nM against the PDE9A2 catalytic domain, representing the high-potency boundary of the series, while Compound WYQ-41—with a different N1/C4 substitution pattern—exhibits a 53-fold weaker IC₅₀ of 292 nM [1][2]. Compound WYQ-95, featuring a p-methoxyphenyl carboxamide moiety, displays an intermediate IC₅₀ of 52 nM [3]. The target compound's 4-chlorophenyl (N1) and 3-fluorophenoxy (C4) substitution represents a specific, positionally defined chemotype whose PDE9A potency is expected to fall within this characterized range, with the meta-fluorine on the phenoxy ring providing a hydrogen-bond acceptor that is absent in non-fluorinated or para-fluorinated analogs [4].

PDE9A inhibition neurodegenerative disease cGMP signaling structure-activity relationship

C4 Substituent-Driven Functional Divergence: 3-Fluorophenoxy Ether Versus Pyrrolidine at the C4 Position of 1-(4-Chlorophenyl)-pyrazolo[3,4-d]pyrimidine

The nature of the C4 substituent on the 1-(4-chlorophenyl)-pyrazolo[3,4-d]pyrimidine core is a binary switch for biological activity. The target compound's 3-fluorophenoxy ether at C4 contrasts sharply with the 4-pyrrolidinyl analog (BDBM38900), which is essentially inactive in a cellular HSF-1 stress response assay, exhibiting an EC₅₀ > 12,500 nM [1]. This >12.5 µM inactivity threshold stands in marked contrast to the nanomolar PDE9A activity observed for ether-bearing analogs in the same patent family (IC₅₀ values of 5.5–292 nM) [2]. The 3-fluorophenoxy group provides both steric bulk and a hydrogen-bond-accepting fluorine atom capable of engaging the PDE9A active site, whereas the pyrrolidine substituent lacks these features and redirects pharmacological behavior toward alternative targets or abolishes activity altogether.

kinase selectivity PDE selectivity C4 substituent SAR target engagement

Positional Regioisomer Differentiation: 4-Chlorophenyl/3-Fluorophenoxy (CAS 872623-31-9) Versus 3-Chlorophenyl/3-Fluorophenoxy (CAS 872623-29-5) and 3-Chlorophenyl/4-Fluorophenoxy (CAS 872623-??) Isomers

The target compound CAS 872623-31-9 (4-chlorophenyl at N1, 3-fluorophenoxy at C4) has at least two documented regioisomers that share the identical molecular formula (C₁₇H₁₀ClFN₄O; MW 340.74) but differ in the position of chlorine and/or fluorine substituents on the aromatic rings: CAS 872623-29-5 bears a 3-chlorophenyl at N1 and a 3-fluorophenoxy at C4, while a third regioisomer features a 3-chlorophenyl at N1 and a 4-fluorophenoxy at C4 . In kinase inhibitor SAR, the position of halogen substituents on the N1-aryl ring critically influences the dihedral angle between the pyrazolo[3,4-d]pyrimidine core and the pendant aryl ring, thereby modulating ATP-binding pocket complementarity. Published crystallographic data for pyrazolo[3,4-d]pyrimidine kinase inhibitors confirm that even a 1.0 Å shift in substituent position alters hydrogen-bond networks and hydrophobic contacts within the kinase hinge region [1]. These regioisomers are distinct chemical entities with non-interchangeable pharmacological profiles.

regioisomerism positional isomer target selectivity chemical procurement

EGFR Tyrosine Kinase Inhibitory Context: Pyrazolo[3,4-d]pyrimidine Scaffold Activity Benchmarking for Anticancer Screening Prioritization

The pyrazolo[3,4-d]pyrimidine scaffold has been validated as an EGFR tyrosine kinase inhibitor pharmacophore in a 2024 study where compound 16—bearing a 4-chlorophenyl group at N1 and a thioxo-triazolo-pyrimidinone fused ring system—achieved an EGFR IC₅₀ of 0.034 µM with concomitant P-glycoprotein inhibition (0.449-fold reduction vs. control) and broad-spectrum NCI 60-cell panel cytotoxicity (GI₅₀ range 0.018–9.98 µM) [1]. In the same study, compound 4 (EGFR IC₅₀ = 0.054 µM) and compound 15 (EGFR IC₅₀ = 0.135 µM) demonstrated that EGFR potency varies 4-fold among structurally distinct pyrazolo[3,4-d]pyrimidine derivatives within a single synthetic series [1]. A separate EGFR-TK inhibitor study reported IC₅₀ values spanning 4.18–35.88 µM (8.6-fold range) across a different set of pyrazolo[3,4-d]pyrimidine derivatives [2]. The target compound CAS 872623-31-9 shares the N1-(4-chlorophenyl) substitution motif with the most potent EGFR inhibitors in these series but possesses a unique C4-(3-fluorophenoxy) ether that has not been evaluated in published EGFR assays, representing an untested but structurally rational candidate for EGFR-focused screening.

EGFR inhibition anticancer screening kinase inhibitor NCI 60-cell panel

Best Research and Industrial Application Scenarios for 1-(4-Chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine (CAS 872623-31-9)


PDE9A-Focused Neurological and Cardiovascular Drug Discovery Programs Requiring Defined N1-Aryl/C4-Ether Pyrazolo[3,4-d]pyrimidine Chemotypes

The target compound's structural congruence with the US9617269 PDE9A inhibitor pharmacophore makes it directly applicable as a screening candidate or SAR probe in PDE9A-focused drug discovery. PDE9A hydrolyzes cGMP with the highest affinity among all PDE families and is a validated target for Alzheimer's disease, schizophrenia, and heart failure [1]. Within the US9617269 series, structurally related compounds achieve PDE9A IC₅₀ values of 5.5–292 nM, providing a quantitative potency benchmark against which CAS 872623-31-9 can be profiled. The compound's 3-fluorophenoxy C4 substituent introduces a meta-fluorine hydrogen-bond acceptor that is structurally distinct from the C4-substituents in the most potent disclosed analogs, offering a novel vector for SAR expansion. Procurement of this specific CAS number ensures chemotype fidelity in PDE9A enzymatic assays using [³H]-cGMP substrate with liquid scintillation counting readout, as standardized in the patent literature [2].

EGFR-Directed Anticancer Screening Cascades Leveraging the N1-(4-Chlorophenyl) Motif Shared with Potent Pyrazolo[3,4-d]pyrimidine EGFR Inhibitors

The target compound shares the N1-(4-chlorophenyl) substitution motif with the most potent pyrazolo[3,4-d]pyrimidine-based EGFR inhibitor reported to date (compound 16, EGFR IC₅₀ = 0.034 µM), which also demonstrates P-glycoprotein inhibition and broad NCI 60-cell panel activity (GI₅₀ 0.018–9.98 µM) [1]. This structural commonality positions CAS 872623-31-9 as a rationally selected candidate for EGFR-TK enzymatic screening and subsequent cellular antiproliferative profiling in EGFR-dependent cancer cell lines (MDA-MB-468, MCF-7, HCT-116, HePG-2). The unique C4-(3-fluorophenoxy) substituent—absent from all published EGFR-active pyrazolo[3,4-d]pyrimidines—provides an unexplored SAR dimension that may yield differential EGFR potency or selectivity relative to the established C4-thioxo-triazolo and C4-substituted-methoxy series. Procurement specifications should require analytical certification (HPLC purity ≥95%) and single-crystal or powder X-ray diffraction confirmation of the 4-chlorophenyl/3-fluorophenoxy regioisomer to exclude contamination with inactive positional isomers [2].

Kinase Selectivity Panel Screening to Define the Target Engagement Fingerprint of the 4-Chlorophenyl/3-Fluorophenoxy Pyrazolo[3,4-d]pyrimidine Chemotype

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged ATP-mimetic core recognized by diverse kinases including Src (IC₅₀ = 0.7 nM for optimized congeners), CDK2/GSK-3β (dual inhibition), Bcr-Abl, VEGFR-2 (IC₅₀ = 0.063 µM), and FLT3 [1][2]. The target compound's unexplored C4-(3-fluorophenoxy) substitution represents a departure from the C4-substituents (amines, thioethers, ketones) that dominate published kinase-active pyrazolo[3,4-d]pyrimidines. This structural novelty warrants systematic profiling against a commercial kinase selectivity panel (e.g., Eurofins DiscoverX or Reaction Biology Corp.) to establish whether the 3-fluorophenoxy ether directs target engagement toward PDE9A (as suggested by US9617269 SAR), toward specific kinases, or toward dual PDE/kinase pharmacology. The compound's procurement for this application should be accompanied by a certificate of analysis documenting identity by ¹H/¹³C NMR, high-resolution mass spectrometry, and HPLC purity, as the presence of regioisomeric contaminants would confound kinase selectivity interpretation .

Computational Chemistry and Structure-Based Drug Design Utilizing the Experimentally Determined or Docked Binding Mode of 4-(3-Fluorophenoxy)-substituted Pyrazolo[3,4-d]pyrimidines

Crystallographic data for the closely related analog 6-(2,4-difluorophenoxy)-3-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (RO5634) bound to P38 MAP kinase (PDB: 3FL4) confirm that 4-aryloxy-substituted pyrazolo[3,4-d]pyrimidines engage the kinase hinge region through a conserved hydrogen-bond network while the aryloxy substituent extends into the solvent-accessible region or selectivity pocket depending on substituent geometry [1]. CAS 872623-31-9 can serve as a structurally defined input for molecular docking studies against PDE9A (using published PDE9A-inhibitor co-crystal structures), EGFR, or other kinases of interest. The quantitative SAR data from the US9617269 patent series (PDE9A IC₅₀ range: 5.5–292 nM) provide experimental affinity benchmarks for validating computational predictions. Procurement of the compound with full analytical characterization supports the generation of reproducible computational models and free-energy perturbation (FEP) calculations aimed at predicting the potency impact of specific substituent modifications at the N1 and C4 positions [2].

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